molecular formula C5H9NO B171806 1-Methylcyclopropanecarboxamide CAS No. 15910-91-5

1-Methylcyclopropanecarboxamide

Cat. No.: B171806
CAS No.: 15910-91-5
M. Wt: 99.13 g/mol
InChI Key: HLCXNVMIINTAOG-UHFFFAOYSA-N
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Description

1-Methylcyclopropanecarboxamide (CAS: 15910-91-5) is a cyclopropane derivative with the molecular formula C₅H₉NO. Its synthesis involves reacting 1-methylcyclopropanecarboxylic acid with ethyl chloroformate and triethylamine in chloroform, followed by ammonia gas treatment to yield the carboxamide . The compound is commercially available with purities up to 98% and is utilized in pharmaceutical and agrochemical research due to its rigid cyclopropane ring, which enhances metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

1-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXNVMIINTAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514781
Record name 1-Methylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-91-5
Record name 1-Methylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

1-Phenylcyclopropanecarboxamide

  • Structure : Substitution of the methyl group with a phenyl ring.
  • Synthesis: Prepared via peptide coupling of 1-phenylcyclopropanecarboxylic acid with substituted methyl 2-(aminophenoxy)acetate using HATU .
  • Key Difference : The phenyl group enhances π-π interactions in biological targets compared to the methyl group in 1-methylcyclopropanecarboxamide .

N-Substituted 1-Methylcyclopropanecarboxamides

  • Examples: N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide: Exhibits modified electronic properties due to bromophenyl and methoxybenzyl substituents, altering solubility and target selectivity .
  • Applications : These derivatives are explored in drug discovery for their tunable pharmacokinetic profiles .

Amino-Functionalized Cyclopropane Derivatives

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Cyclopropane ring with an amino and carboxylic acid group (C₄H₇NO₂).
  • Function : Serves as an ethylene biosynthesis precursor in plants, regulating growth and stress responses .
  • Contrast : Unlike this compound, ACC is polar and water-soluble, limiting its use in hydrophobic drug formulations .

Methyl 1-Aminocyclopropanecarboxylate

  • Structure: Methyl ester of ACC (C₅H₉NO₂).
  • Applications : Used as a building block in peptide mimetics and enzyme inhibitors. Its ester group enhances membrane permeability compared to ACC .

Carboxamide Analogues with Modified Cyclopropane Substituents

2-Amino-2,3-dimethylbutyramide

  • Similarity Score : 0.94 (structural similarity to this compound) .
  • Key Difference : A linear carbon chain replaces the cyclopropane ring, reducing ring strain and conformational rigidity .

1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

  • Structure: Cyclopropane with both carboxamide and carboxylic acid groups (C₆H₉NO₃).
  • Applications : Dual functional groups enable chelation of metal ions, useful in catalysis or metalloenzyme inhibition .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Biological/Industrial Application Notable Property Reference
This compound C₅H₉NO Methyl, carboxamide Drug discovery, agrochemicals High metabolic stability
1-Phenylcyclopropanecarboxamide C₁₀H₁₁NO Phenyl, carboxamide Anticancer research (U937 inhibition) Non-cytotoxic proliferation inhibition
ACC C₄H₇NO₂ Amino, carboxylic acid Plant ethylene biosynthesis Water-soluble, polar
2-Amino-2,3-dimethylbutyramide C₆H₁₄N₂O Linear chain, carboxamide Structural studies Reduced conformational rigidity

Research Findings and Implications

  • Synthetic Flexibility : this compound’s derivatives are synthesized via modular approaches (e.g., HATU-mediated coupling), enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Biological Specificity : Substitutions on the carboxamide nitrogen (e.g., bromophenyl, methoxybenzyl) significantly alter target selectivity, as seen in U937 cell assays .
  • Industrial Relevance : Commercial availability (e.g., 1g for €645) supports high-throughput screening in drug development .

Biological Activity

1-Methylcyclopropanecarboxamide (MCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H9NOC_5H_9NO and a molecular weight of 99.13 g/mol. The compound features a cyclopropane ring, which contributes to its unique chemical reactivity and biological activity due to inherent ring strain.

The biological activity of MCC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : MCC may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors involved in various physiological processes.

Biological Activities

Research indicates several potential biological activities associated with MCC, including:

  • Antimicrobial Properties : Preliminary studies suggest that MCC exhibits antimicrobial activity against certain bacterial strains.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing, with some promising results noted in laboratory settings.
  • Pharmacological Applications : MCC is being explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against specific bacterial strains.
AntiviralPotential antiviral effects under investigation.
Anti-inflammatoryExplored for possible applications in reducing inflammation.
AnalgesicInvestigated for pain relief properties.
Mechanism TypeDescription
Enzyme InteractionInhibits specific enzymes involved in metabolic pathways.
Receptor InteractionModulates receptor activity, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in Nature explored the antimicrobial properties of MCC against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, showing significant efficacy against E. coli and Staphylococcus aureus.
    CompoundMIC (μg/mL)
    This compound12.5
  • Pharmacokinetics Research : A pharmacokinetic study highlighted the absorption and metabolism of MCC in vivo, suggesting favorable bioavailability and metabolic stability, which are crucial for therapeutic applications.
  • In Silico Studies : Computational models have been employed to predict the biological activity profiles of MCC, indicating potential interactions with various pharmacological targets. These studies revealed that MCC could act as a ligand for G protein-coupled receptors (GPCRs), which are critical in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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